Spectroscopic and Structural Analysis of 2-(4-pyrimidyl)malondialdehyde: A Technical Overview
Spectroscopic and Structural Analysis of 2-(4-pyrimidyl)malondialdehyde: A Technical Overview
For researchers, scientists, and professionals in drug development, access to comprehensive spectroscopic data is critical for the identification, characterization, and quality control of novel chemical entities. This technical guide addresses the available and expected spectroscopic data for 2-(4-pyrimidyl)malondialdehyde, a heterocyclic compound of interest in medicinal chemistry.
Disclaimer: Publicly available databases and scientific literature lack detailed experimental spectroscopic data (NMR, IR, MS) for 2-(4-pyrimidyl)malondialdehyde. The following sections provide an overview of the expected spectroscopic characteristics based on the compound's structure and data from analogous molecules. A generalized experimental workflow for its synthesis and characterization is also presented.
Molecular Structure and Properties
2-(4-pyrimidyl)malondialdehyde possesses a pyrimidine ring substituted at the 4-position with a malondialdehyde moiety. The malondialdehyde fragment is known to exist in various tautomeric forms, with the enol form often being predominant.
Table 1: General Properties of 2-(4-pyrimidyl)malondialdehyde
| Property | Value | Source |
| CAS Number | 28648-78-4 | [1][2][3][4] |
| Molecular Formula | C₇H₆N₂O₂ | [1][2] |
| Molecular Weight | 150.14 g/mol | [1] |
| Melting Point | ~230 °C (decomposition) | [1] |
Expected Spectroscopic Data
While specific experimental data is not available, the following sections outline the anticipated spectroscopic features of 2-(4-pyrimidyl)malondialdehyde based on its functional groups and the analysis of related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR:
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Pyrimidine Ring Protons: The protons on the pyrimidine ring are expected to appear in the aromatic region of the spectrum, typically between δ 7.0 and 9.0 ppm. The specific chemical shifts and coupling constants would depend on the electronic environment.
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Malondialdehyde Protons: The protons of the malondialdehyde moiety would likely exhibit chemical shifts characteristic of aldehydic and enolic protons. The aldehydic protons would be expected downfield, potentially above δ 9.0 ppm. Enolic protons could appear over a broad range and may be exchangeable with deuterium.
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Methine Proton: The proton on the carbon linking the pyrimidine ring and the malondialdehyde group would likely appear as a singlet or be coupled to adjacent protons, depending on the tautomeric form.
¹³C NMR:
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Pyrimidine Ring Carbons: The carbon atoms of the pyrimidine ring would resonate in the aromatic region, typically between δ 120 and 160 ppm.
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Carbonyl/Enol Carbons: The carbons of the malondialdehyde group are expected to have chemical shifts in the downfield region, with carbonyl carbons appearing around δ 190-200 ppm and enolic carbons at slightly lower chemical shifts.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
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C=O Stretching: A strong absorption band corresponding to the carbonyl (C=O) stretching of the aldehyde groups is expected in the region of 1680-1720 cm⁻¹.
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C=C and C=N Stretching: The stretching vibrations of the C=C and C=N bonds within the pyrimidine ring and the enolic form of the malondialdehyde would likely appear in the 1500-1650 cm⁻¹ region.
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C-H Stretching: Aromatic C-H stretching vibrations are anticipated around 3000-3100 cm⁻¹, while aldehydic C-H stretching may be observed as weaker bands around 2700-2800 cm⁻¹.
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O-H Stretching: If the enol tautomer is present, a broad O-H stretching band may be visible in the region of 3200-3600 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
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Molecular Ion Peak: The mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (approximately 150.14 Da). High-resolution mass spectrometry would provide the exact mass, confirming the elemental composition.
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Fragmentation Pattern: Common fragmentation pathways would likely involve the loss of small molecules such as CO, HCN, or fragments from the malondialdehyde side chain.
Hypothetical Experimental Workflow
The synthesis and characterization of 2-(4-pyrimidyl)malondialdehyde would typically follow a structured workflow to ensure the purity and verify the structure of the final compound.
Caption: A generalized workflow for the synthesis, purification, and structural characterization of 2-(4-pyrimidyl)malondialdehyde.
Conclusion
While a comprehensive, experimentally-derived dataset for 2-(4-pyrimidyl)malondialdehyde is not currently available in the public domain, this guide provides a foundational understanding of its expected spectroscopic properties. For researchers and drug development professionals, the presented information can guide the analysis of this compound should it be synthesized or acquired. The hypothetical workflow offers a standard procedure for its preparation and rigorous characterization. Further empirical studies are necessary to establish a definitive spectroscopic profile for this compound.
